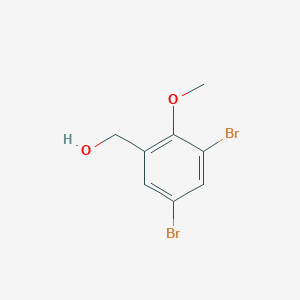

(3,5-Dibromo-2-methoxyphenyl)methanol

Descripción

(3,5-Dibromo-2-methoxyphenyl)methanol (CAS No.: 5538-17-0) is a brominated aromatic alcohol with a molecular formula of C₈H₈Br₂O₂ (molecular weight: ~295.87 g/mol)1. It features a benzyl alcohol backbone substituted with methoxy (-OCH₃) and bromine atoms at the 2-, 3-, and 5-positions of the phenyl ring. This compound is of interest in medicinal and synthetic chemistry due to its structural motifs, which are common in antimicrobial agents and enzyme substrates2.

Propiedades

Número CAS |

5538-17-0 |

|---|---|

Fórmula molecular |

C8H8Br2O2 |

Peso molecular |

295.96g/mol |

Nombre IUPAC |

(3,5-dibromo-2-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8Br2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 |

Clave InChI |

BCQYUEFDIUBINC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1Br)Br)CO |

SMILES canónico |

COC1=C(C=C(C=C1Br)Br)CO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Halogen-Substituted Analogs

The substitution of bromine with other halogens significantly alters physicochemical and biological properties:

Key Findings :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity enhance membrane permeability but may reduce solubility compared to chlorine analogs. Derivatives with bromine (e.g., Compound 18a) exhibit potent antimicrobial activity against S. aureus (MIC: 0.08–2.5 µM), outperforming amikacin (a comparator antibiotic).

- Synthetic Utility : Brominated intermediates like (3,5-Dibromo-2-methoxyphenyl)acetyl chloride are critical for synthesizing pyrrole derivatives with retained bioactivity.

Functional Group Modifications

Methoxy vs. Hydroxy Substitution

Demethylation of the methoxy group to a hydroxyl (-OH) (e.g., using BBr₃ or AlCl₃) reduces antimicrobial activity in derivatives, as seen in Compounds 18a/b and 19a/b. This suggests the methoxy group enhances stability or target binding.

Pyrrole vs. Alcohol Derivatives

Replacing the benzyl alcohol group with a pyrrole moiety (as in Compound 18a) retains activity but introduces steric and electronic changes. The pyrrole’s planar structure may facilitate interactions with bacterial targets.

Enzymatic Reactivity

Enzymatic bromination of similar compounds (e.g., 1-methyl-2-(3,5-dibromo-2-methoxyphenyl)pyrrole) has been demonstrated, highlighting its role in biocatalytic applications.

Research Implications and Gaps

- Antimicrobial Potential: Derivatives of (3,5-Dibromo-2-methoxyphenyl)methanol show promise against biofilm-forming pathogens like S. aureus and S. epidermidis.

- Synthetic Challenges : Demethylation and bromination steps require precise conditions (e.g., anhydrous solvents, controlled stoichiometry).

- Data Limitations: Direct biological data for (3,5-Dibromo-2-methoxyphenyl)methanol are sparse; most studies focus on its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.